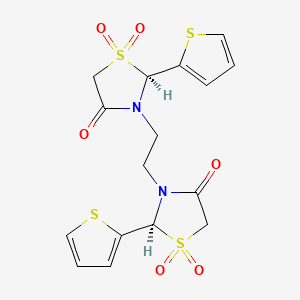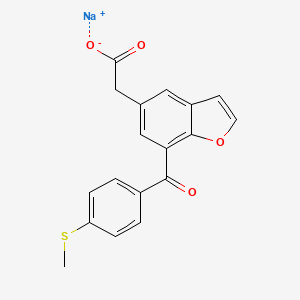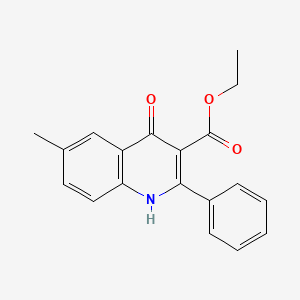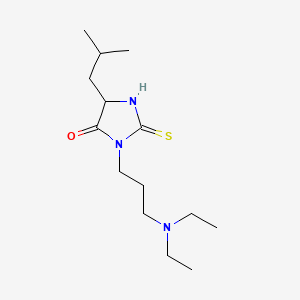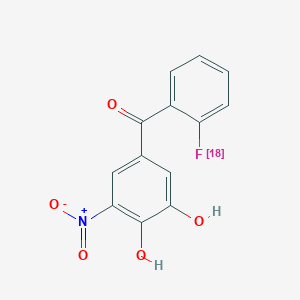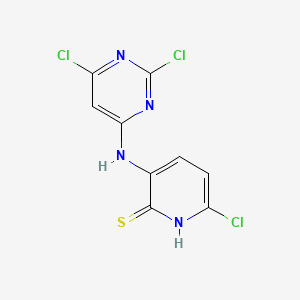
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. The process may start with the chlorination of pyridinethione followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as amines.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinethione, 6-chloro-3-((2,4-dichloro-5-pyrimidinyl)amino)
- 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-3-pyrimidinyl)amino)
Uniqueness
The uniqueness of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-dichloro-4-pyrimidinyl)amino)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable subject for further research.
Properties
CAS No. |
81587-42-0 |
|---|---|
Molecular Formula |
C9H5Cl3N4S |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
6-chloro-3-[(2,6-dichloropyrimidin-4-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H5Cl3N4S/c10-5-2-1-4(8(17)14-5)13-7-3-6(11)15-9(12)16-7/h1-3H,(H,14,17)(H,13,15,16) |
InChI Key |
HIOXGUOYQJTQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC(=C1)Cl)NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


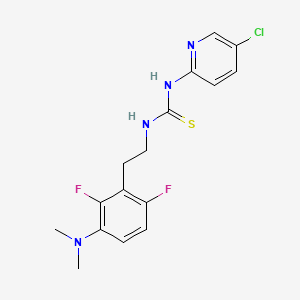

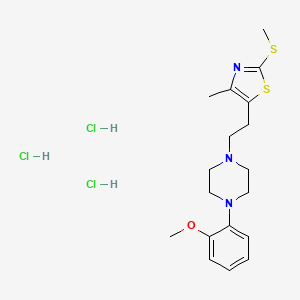
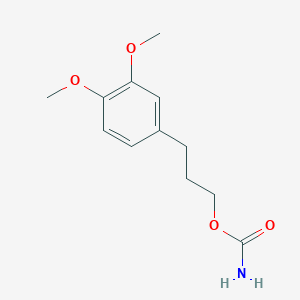
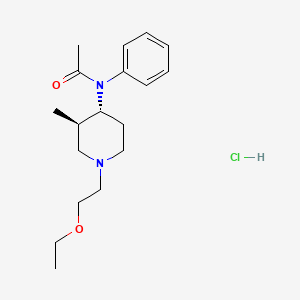
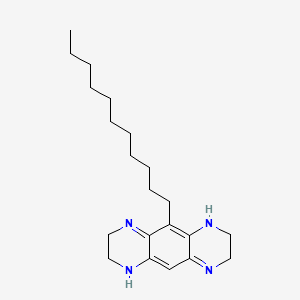


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
